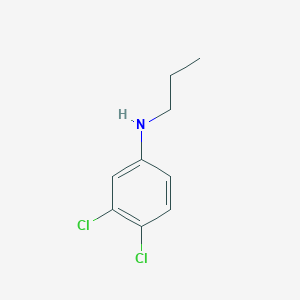

3,4-dichloro-N-propylaniline

Description

Historical Context and Significance of Chlorinated N-Alkyl Anilines in Chemical Science

The journey into chlorinated N-alkyl anilines begins with the parent molecule, aniline (B41778), a foundational compound in the development of synthetic dyes in the 19th century. The introduction of substituents to the aniline ring and its amino group was a natural progression, aiming to modulate the color, stability, and affinity of these dyes. Halogenation, particularly chlorination, proved to be a powerful tool for altering the electronic properties of the aromatic ring. nih.gov Chlorinated aromatic compounds have since become ubiquitous in organic chemistry, serving as critical building blocks in cross-coupling reactions and as substructures in many biologically active molecules and industrial materials. nih.gov

The N-alkylation of anilines further expanded the chemical space, allowing for fine-tuning of properties like solubility, basicity, and reactivity. researchgate.netsci-hub.se The combination of ring chlorination and N-alkylation gave rise to the class of chlorinated N-alkyl anilines. These compounds have found significant utility as intermediates in the synthesis of a wide range of products, most notably herbicides and other agrochemicals. besjournal.comresearchgate.net For instance, the 3,4-dichloroaniline (B118046) moiety is a known precursor or degradation product of several widely used herbicides such as diuron, linuron, and propanil (B472794). besjournal.comresearchgate.netsigmaaldrich.com The development of processes to synthesize these compounds, such as the catalytic hydrogenation of the corresponding nitroaromatics, has been a focus of industrial and academic research, with challenges including the prevention of dehalogenation during the reaction. chemicalbook.comgoogle.comgoogle.com

Foundational Research Contributions to the Understanding of N-Substituted Aniline Derivatives

The understanding of N-substituted aniline derivatives has been built upon several pillars of organic chemistry. Classical synthetic routes often start from parent anilines and involve reactions like Friedel–Crafts acylation followed by reduction to introduce substituents. beilstein-journals.orgnih.gov However, these methods can be harsh and lead to mixtures of isomers. nih.gov

Key research areas that have contributed to our knowledge include:

Synthesis Methodologies: A significant body of research has focused on developing efficient and selective methods for synthesizing substituted anilines. This includes traditional methods like the reduction of nitroarenes and transition metal-catalyzed C-N cross-coupling reactions. beilstein-journals.orgnih.gov More recent advancements have explored catalyst- and additive-free approaches, such as imine condensation–isoaromatization pathways, to create N-substituted anilines under milder conditions. beilstein-journals.orgnih.gov The direct synthesis from readily available starting materials like cyclohexanones using catalytic systems such as Pd/C-ethylene has also been a subject of investigation. bohrium.com The N-alkylation itself has been studied extensively, with methods ranging from reactions with alcohols over catalysts to the use of reagents like dimethyl carbonate. researchgate.net

Reactivity and Mechanistic Studies: Research has delved into the reactivity of N-substituted anilines. The presence of substituents on the aromatic ring, such as chlorine, influences the nucleophilicity of the amine and the reactivity of the ring towards further substitution. rsc.org For example, the presence of electron-withdrawing groups like chlorine can decrease the reactivity of the aniline in certain reactions. rsc.org Mechanistic studies, such as those on the isomerization and dealkylation of N-alkylanilines over zeolites, have provided insights into their behavior under different catalytic conditions. researchgate.net

Physicochemical Properties: The effect of substitution on the fundamental properties of anilines has been a continuous area of study. Research into the basicity of amines, including substituted anilines, has been approached through both experimental measurements (pKa values) and theoretical calculations using methods like conceptual density functional theory. pku.edu.cn Spectroscopic studies have been crucial in characterizing these molecules and understanding their electronic structure. beilstein-journals.orgresearchgate.net

Scope and Objectives of Advanced Academic Inquiry into 3,4-dichloro-N-propylaniline

While the broader class of chlorinated anilines is well-established, particularly as precursors to herbicides, advanced academic inquiry into the specific compound this compound focuses on its potential as a bespoke building block in organic synthesis. The primary objective is to utilize its unique structure as an intermediate for creating more complex molecules with potentially novel functions.

Research efforts involving 3,4-dichloroaniline, the immediate precursor, demonstrate the synthetic utility of this substitution pattern. It is used as a starting material in the synthesis of N-acylamino amides with potential crop protection activity and in the creation of complex N-carboxamide compounds and their metal complexes. researchgate.nettubitak.gov.tr

The specific objectives for studying this compound can be summarized as:

Synthetic Intermediate: To employ it as a reagent in the development of new chemical entities. The presence of the dichloro-substituted ring, combined with the N-propyl group, offers a scaffold that can be further functionalized to explore new chemical space for applications in medicinal chemistry or materials science.

Comparative Studies: To use it in comparative analyses against other substituted anilines to understand structure-activity relationships. For instance, comparing its reactivity or the properties of its derivatives to anilines with different halogenation patterns or different N-alkyl chains can provide valuable insights for rational molecular design.

Elucidation of Physicochemical Properties: Detailed characterization of its properties, such as its precise melting point, boiling point, and solubility, contributes to a larger dataset of chemical information. sigmaaldrich.com Models like the Unified Physicochemical Property Estimation Relationships (UPPER) rely on such data to predict the properties of other polysubstituted aromatic compounds. researchgate.net

Below is a data table summarizing the key identifiers for this compound and its immediate precursor, 3,4-dichloroaniline.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 42266-13-7 | C9H11Cl2N | 204.09 |

| 3,4-dichloroaniline | 95-76-1 | C6H5Cl2N | 162.02 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-N-propylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6,12H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUIXRZQDSJEHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549928 | |

| Record name | 3,4-Dichloro-N-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42266-13-7 | |

| Record name | 3,4-Dichloro-N-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Chemistry of 3,4 Dichloro N Propylaniline

Established Synthetic Routes to N-Propylanilines

Traditional methods for the synthesis of N-propylanilines, including the target compound 3,4-dichloro-N-propylaniline, primarily rely on foundational reactions such as direct alkylation, reductive amination, and strategies related to the Gabriel synthesis. These methods offer reliable pathways using accessible precursors.

Alkylation Reactions of Dichloroaniline Precursors

Direct N-alkylation of a primary aniline (B41778) like 3,4-dichloroaniline (B118046) with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) represents the most straightforward approach to forming the N-propyl bond. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom of the aniline attacks the electrophilic carbon of the alkyl halide.

However, this method is often hampered by a significant drawback: polyalkylation. chemistrysteps.com The secondary amine product, this compound, is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms the tertiary amine (3,4-dichloro-N,N-dipropylaniline). This can be followed by a third alkylation to yield a quaternary ammonium (B1175870) salt. masterorganicchemistry.com The result is a mixture of products that can be difficult to separate, leading to low yields of the desired secondary amine. chemistrysteps.commasterorganicchemistry.com

To mitigate this issue, modern protocols have been developed. One effective strategy involves the use of ionic liquids as the reaction medium. Research has shown that conducting the N-alkylation in ionic liquids can markedly reduce the overalkylation of the secondary amine product. researchgate.net This approach can achieve selectivities for mono-alkylation versus di-alkylation of 9:1 or higher, making it a much more viable method for selectively synthesizing secondary amines like this compound. researchgate.net

| Aniline Precursor | Alkylating Agent | Solvent/Conditions | Key Feature | Primary Product |

|---|---|---|---|---|

| 3,4-Dichloroaniline | 1-Bromopropane | Ionic Liquid (e.g., [bmim][PF6]) | Suppresses overalkylation, improving selectivity. researchgate.net | This compound |

| 3,4-Dichloroaniline | 1-Bromopropane | Conventional Organic Solvent (e.g., Ethanol) | Prone to polyalkylation, yielding mixed products. chemistrysteps.com | Mixture of secondary, tertiary, and quaternary amines |

Reductive Amination Approaches for N-Propyl Introduction

Reductive amination is a highly versatile and widely used method for synthesizing secondary amines that effectively avoids the problem of overalkylation. masterorganicchemistry.com This two-step, one-pot process involves the reaction of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.

To synthesize this compound, the precursor 3,4-dichloroaniline is reacted with propanal (propionaldehyde). The initial reaction is the acid-catalyzed formation of an N-(3,4-dichlorophenyl)propan-1-imine intermediate. This imine is not isolated but is immediately reduced by a hydride reagent present in the reaction mixture.

A variety of reducing agents can be employed, with the choice often depending on the sensitivity of other functional groups.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is a mild and effective reagent, particularly for electron-deficient anilines. masterorganicchemistry.comthieme-connect.com

Sodium cyanoborohydride (NaBH3CN) is another selective reagent that is effective at the mildly acidic pH required for imine formation and is capable of reducing the protonated iminium ion without significantly reducing the aldehyde. masterorganicchemistry.com

Borane-tetrahydrofuran complex (BH3·THF) , often used with an acid co-reagent like acetic acid, provides a powerful reducing system for this transformation. thieme-connect.com

This methodology is highly efficient for electron-deficient anilines, such as 3,4-dichloroaniline, due to the deactivating effect of the chlorine atoms on the aromatic ring. thieme-connect.com

| Reducing Agent System | Solvent | Typical Conditions | Advantage |

|---|---|---|---|

| NaBH(OAc)3 | Dichloroethane (DCE) | Room Temperature | Mild, high selectivity, avoids overalkylation. organic-chemistry.org |

| NaBH3CN / Mild Acid (e.g., AcOH) | Methanol | pH 4-5 | Selectively reduces iminium ion over aldehyde. masterorganicchemistry.com |

| BH3·THF / TMSCl | Dimethylformamide (DMF) | Rapid Reaction (10-25 min) | Powerful system for unreactive anilines. thieme-connect.com |

Gabriel Amine Synthesis and Related N-Alkylation Strategies

The classical Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides, designed specifically to avoid the overalkylation common in direct alkylation methods. chemistrysteps.comwikipedia.org In this reaction, potassium phthalimide (B116566) is used as an ammonia (B1221849) surrogate. organic-chemistry.org The phthalimide anion acts as a nucleophile, attacking an alkyl halide to form an N-alkylphthalimide. masterorganicchemistry.com This intermediate is stable against further alkylation. The primary amine is then liberated by cleaving the N-alkylphthalimide, typically through hydrazinolysis (the Ing–Manske procedure) or strong acid/base hydrolysis. wikipedia.org

While the traditional Gabriel synthesis is limited to primary amines, related N-alkylation strategies and modifications have expanded its scope to allow for the synthesis of secondary amines. These advanced methods often use alternative "Gabriel reagents" that act as protected amine synthons. For instance, di-tert-butyl-iminodicarboxylate can be N-alkylated, deprotected on one side, and then subjected to a second, different alkylation. wikipedia.orgyoutube.com The protecting groups can then be removed under mildly acidic conditions to yield a secondary amine with two different alkyl groups. youtube.com

In the context of this compound, such a strategy would involve reacting a dichlorophenyl precursor with a protected amine synthon, followed by the introduction of the propyl group. This approach provides a controlled, stepwise route to the desired secondary amine, circumventing the selectivity issues of direct alkylation.

Advanced Synthetic Transformations Involving the Dichlorophenyl Moiety

Modern synthetic chemistry offers powerful tools for forming carbon-nitrogen bonds that go beyond classical methods. These advanced transformations, often involving transition-metal catalysis, can be applied to the synthesis and derivatization of molecules like this compound by directly functionalizing the dichlorophenyl ring.

Direct C-H Amination Reactions of Substituted Arenes

Direct C-H amination is an atom-economical and increasingly important strategy for constructing C-N bonds. kaist.ac.kr This approach involves the direct functionalization of a C-H bond on an aromatic ring with an amine, avoiding the need for pre-functionalized substrates like aryl halides. nih.gov

For a substrate like 1,2-dichlorobenzene, direct amination would install an amino group onto the ring to form a dichloroaniline precursor. The development of transition-metal-mediated C-H amination has shown significant progress. kaist.ac.kr Copper-catalyzed systems, for example, have been developed for the direct amination of aromatic C-H bonds. Studies have shown that nonpolar solvents, including o-dichlorobenzene itself, are effective media for this transformation, which involves a copper(I) acetate (B1210297) catalyst and an aminating source like phthalimide under an oxygen atmosphere. acs.org

More recently, organic photoredox catalysis has emerged as a powerful method for direct C-H amination. Using an acridinium (B8443388) photoredox catalyst, a wide variety of arenes can be coupled with primary amines under an aerobic atmosphere, representing a metal-free approach to C-N bond formation. nih.gov These methods provide advanced, direct routes to substituted anilines that can then be further functionalized.

Palladium-Catalyzed C-N Bond Formation in Anilines

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling amines with aryl halides or pseudohalides. wikipedia.orgyoutube.com This palladium-catalyzed cross-coupling reaction offers exceptional functional group tolerance and broad substrate scope, overcoming many limitations of traditional methods. wikipedia.org

The synthesis of this compound via this method would typically involve coupling propylamine (B44156) with an appropriately substituted di- or tri-halobenzene, such as 1-bromo-3,4-dichlorobenzene. The catalytic cycle for this reaction is well-established and involves several key steps: libretexts.orgyoutube.com

Oxidative Addition : A Pd(0) complex, stabilized by phosphine (B1218219) ligands, oxidatively inserts into the aryl-halide bond to form a Pd(II) intermediate.

Amine Coordination and Deprotonation : The amine (propylamine) coordinates to the palladium center, followed by deprotonation with a base (e.g., sodium tert-butoxide) to form a palladium-amido complex.

Reductive Elimination : The final step involves the reductive elimination of the C-N bond, forming the product (this compound) and regenerating the Pd(0) catalyst. youtube.com

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbenes being essential for promoting the reductive elimination step and ensuring high catalytic activity. wikipedia.org

| Component | Example | Function |

|---|---|---|

| Aryl Halide | 1-Bromo-3,4-dichlorobenzene | Electrophilic coupling partner |

| Amine | Propylamine | Nucleophilic coupling partner |

| Palladium Precatalyst | Pd2(dba)3, Pd(OAc)2 | Source of the active Pd(0) catalyst. libretexts.orgsigmaaldrich.com |

| Ligand | Biarylphosphines (e.g., XPhos), Dppf | Stabilizes Pd center, facilitates oxidative addition and reductive elimination. wikipedia.org |

| Base | NaOtBu, K3PO4 | Deprotonates the amine to form the active nucleophile. libretexts.org |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent |

Nucleophilic Substitution Reactions with Halogenated Anilines

The synthesis of this compound is primarily achieved through methodologies centered on the formation of the nitrogen-propyl bond, starting from the precursor 3,4-dichloroaniline. These methods are classic examples of nucleophilic reactions where the aniline nitrogen acts as the nucleophile.

Two principal routes are commonly employed:

N-Alkylation: This direct approach involves the reaction of 3,4-dichloroaniline with a propylating agent, typically a propyl halide such as 1-bromopropane or 1-iodopropane. The reaction is a nucleophilic aliphatic substitution (SN2) where the lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbon of the propyl halide, displacing the halide ion. To drive the reaction to completion and neutralize the hydrogen halide byproduct, a base is typically required. researchgate.netresearchgate.net The reaction is often performed in a suitable organic solvent. A challenge with this method is the potential for over-alkylation, leading to the formation of the tertiary amine, 3,4-dichloro-N,N-dipropylaniline. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired secondary amine. researchgate.net

Reductive Amination: A more controlled and often higher-yielding method for preparing secondary amines is reductive amination. masterorganicchemistry.comrsc.orgorganic-chemistry.org This two-step, one-pot process begins with the reaction of 3,4-dichloroaniline with propanal (propionaldehyde). This initial reaction forms an intermediate imine (or more accurately, an enamine or aminal equilibrium mixture). The crucial second step is the in-situ reduction of this intermediate to the final secondary amine. masterorganicchemistry.comrsc.org Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are selective for the iminium ion over the aldehyde, preventing reduction of the starting material. masterorganicchemistry.com This method avoids the issue of over-alkylation inherent in direct alkylation. masterorganicchemistry.com

The following table summarizes these synthetic approaches.

| Method | Reactants | Key Reagents | Primary Byproducts | Notes |

| N-Alkylation | 3,4-dichloroaniline, 1-Propyl Halide (e.g., 1-Bromopropane) | Base (e.g., K₂CO₃, Et₃N) | 3,4-dichloro-N,N-dipropylaniline, HX salt | Reaction conditions must be controlled to minimize dialkylation. |

| Reductive Amination | 3,4-dichloroaniline, Propanal | Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Water | Generally provides higher selectivity for the secondary amine product. masterorganicchemistry.comorganic-chemistry.org |

Functional Group Interconversions and Derivatization Pathways of this compound

The structure of this compound offers three distinct sites for further chemical modification: the secondary amine, the aromatic ring, and the aliphatic propyl chain.

Acylation and Sulfonylation of the Secondary Amine

The secondary amine functionality is a key site for derivatization, allowing for the formation of amides and sulfonamides through reactions with acylating and sulfonylating agents, respectively.

Acylation: this compound readily undergoes acylation when treated with reactive carboxylic acid derivatives, most commonly acyl chlorides or anhydrides. youtube.comyoutube.com For instance, reaction with acetyl chloride in the presence of a base (like pyridine (B92270) or triethylamine, which acts as a scavenger for the HCl byproduct) yields N-acetyl-3,4-dichloro-N-propylaniline. This reaction converts the basic secondary amine into a neutral amide, a transformation that significantly alters the electronic properties of the nitrogen substituent on the aromatic ring. pearson.com

Sulfonylation: In a similar fashion, the secondary amine can be sulfonylated. Reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base, leads to the formation of the corresponding sulfonamide, N-(3,4-dichlorophenyl)-N-propyl-4-methylbenzenesulfonamide. Sulfonamides are generally stable functional groups and are important in medicinal chemistry and as protecting groups. rsc.org

These reactions are summarized below.

| Reaction | Reagent | Functional Group Formed | Example Product |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | N-acetyl-3,4-dichloro-N-propylaniline |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide | N-(3,4-dichlorophenyl)-N-propyl-4-methylbenzenesulfonamide |

Aromatic Electrophilic Substitution on the Dichlorophenyl Ring

The dichlorophenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), such as nitration, halogenation, and sulfonation. masterorganicchemistry.comyoutube.com The regiochemical outcome of these reactions is dictated by the directing effects of the three substituents already present on the ring: the two chlorine atoms and the N-propylamino group.

Directing Effects: The N-propylamino group is a powerful activating group and an ortho, para-director due to the ability of the nitrogen's lone pair to donate electron density into the ring via resonance. libretexts.org The chlorine atoms are deactivating groups due to their inductive electron withdrawal, but they are also ortho, para-directors because of resonance donation from their lone pairs. libretexts.org In a competition, the strongly activating N-propylamino group exerts the dominant directing effect.

Regioselectivity: The positions ortho to the amino group are C-2 and C-6, while the para position (C-5) is occupied by a chlorine atom. Electrophilic attack will therefore be directed to the C-2 and C-6 positions.

Position C-2: This position is sterically hindered by the adjacent N-propylamino group and the chlorine atom at C-3.

Position C-6: This position is significantly more accessible. Therefore, electrophilic substitution is expected to occur predominantly at the C-6 position. For example, nitration with nitric acid and sulfuric acid would be expected to yield 3,4-dichloro-6-nitro-N-propylaniline as the major product.

| EAS Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 3,4-dichloro-6-nitro-N-propylaniline |

| Bromination | Br₂, FeBr₃ | 6-bromo-3,4-dichloro-N-propylaniline |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 5,6-dichloro-2-(propylamino)benzenesulfonic acid |

Transformations of the Propyl Chain

The N-propyl group is also susceptible to chemical transformation, primarily through oxidation or cleavage of the C-N bond.

N-Dealkylation: The removal of the propyl group to regenerate the parent 3,4-dichloroaniline is a known chemical transformation. dntb.gov.uamdpi.com Besides oxidative methods, various chemical protocols can achieve this, providing a route back to the primary aniline precursor if required for further synthesis. acs.org For example, photoredox catalysis offers a mild method for N-dealkylation of various tertiary and secondary amines. acs.org

Advanced Analytical Methodologies for the Characterization and Quantification of 3,4 Dichloro N Propylaniline

Sample Preparation and Extraction Techniques for Environmental Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of 3,4-dichloro-N-propylaniline. The primary objectives are to isolate the target analyte from complex sample matrices, eliminate interfering substances, and pre-concentrate the analyte to a level amenable to instrumental analysis.

Liquid-liquid extraction (LLE) is a conventional and widely employed technique for the extraction of organic pollutants from aqueous samples. vt.edu This method relies on the differential partitioning of this compound between the aqueous sample and an immiscible organic solvent. The efficiency of the extraction is governed by the distribution coefficient of the analyte between the two phases. To enhance extraction efficiency, multiple extractions with fresh portions of the organic solvent are often performed. vt.edu

Despite its utility, traditional LLE methods can be time-consuming and require significant volumes of organic solvents, which raises environmental and cost concerns. vt.edumdpi.com In response, greener alternatives and modifications to the LLE procedure are being explored to minimize solvent consumption and improve sustainability. mdpi.com

| Parameter | Typical Condition | Purpose |

| Solvent Choice | Dichloromethane, Hexane, Ethyl Acetate (B1210297) | Solubilize the nonpolar analyte from the aqueous matrix. |

| pH Adjustment | Acidic or Basic | To ensure the analyte is in its non-ionized form for optimal partitioning into the organic phase. |

| Salting Out | Addition of NaCl or other salts | To decrease the solubility of the analyte in the aqueous phase and promote its transfer to the organic phase. |

| Extraction Mode | Shaking Funnel, Continuous Extractor | To facilitate intimate contact between the two liquid phases for efficient mass transfer. |

Solid Phase Extraction (SPE) has emerged as a popular and efficient alternative to LLE for the pre-concentration and cleanup of this compound from environmental samples. dphen1.comrsc.org SPE utilizes a solid sorbent material packed into a cartridge or disk to selectively retain the analyte of interest from the sample matrix. The analyte is then eluted with a small volume of a suitable solvent. SPE offers several advantages over LLE, including reduced solvent consumption, higher sample throughput, and the potential for automation. dphen1.com

Recent advancements have led to the development of miniaturized SPE techniques that further reduce solvent usage and sample volumes. These include:

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): This technique utilizes a porous hollow fiber to contain a small volume of an organic solvent that acts as the extraction phase. nih.govresearchgate.net The analyte partitions from the aqueous sample, through the pores of the fiber, and into the organic solvent. HF-LPME provides high enrichment factors and excellent sample cleanup. nih.govresearchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for extraction. The extraction solvent is then collected by centrifugation for analysis. mdpi.com

These miniaturized techniques are considered environmentally friendly due to their minimal solvent consumption. nih.gov

| Technique | Principle | Advantages | Disadvantages |

| Solid Phase Extraction (SPE) | Analyte partitions onto a solid sorbent. | Reduced solvent use, high throughput, automation. dphen1.com | Sorbent cost, potential for matrix effects. |

| Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) | Analyte extracts into a solvent contained within a porous hollow fiber. nih.gov | High enrichment, excellent cleanup, minimal solvent. nih.govresearchgate.net | Slower extraction times, requires specialized fibers. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Analyte extracts into fine droplets of a solvent dispersed in the sample. mdpi.com | Fast, simple, low solvent use. | Requires a disperser solvent, emulsion formation can be an issue. |

For the extraction of this compound from solid environmental matrices such as soil and sediment, Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a powerful technique. researchgate.netvscht.cz PLE utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process. researchgate.net The high pressure maintains the solvent in its liquid state above its normal boiling point, which enhances its solvating power and the kinetics of desorption of the analyte from the sample matrix. researchgate.net

PLE offers significant advantages over traditional solid-liquid extraction methods like Soxhlet extraction, including shorter extraction times, reduced solvent consumption, and the potential for automation. dphen1.comvscht.cz The extraction conditions, such as temperature, pressure, solvent composition, and extraction time, can be optimized to achieve high recoveries for this compound.

Matrix Solid-Phase Dispersion (MSPD) is a versatile sample preparation technique that is particularly well-suited for the analysis of solid, semi-solid, and viscous samples. nih.govsemanticscholar.org In MSPD, the sample is blended with a solid sorbent material, which simultaneously disrupts the sample matrix and disperses it onto the sorbent. nih.gov This homogenous mixture is then packed into a column, and the analytes are eluted with an appropriate solvent.

MSPD effectively combines sample homogenization, extraction, and cleanup into a single step, making it a simple, rapid, and efficient method. nih.gov It requires only small amounts of sample and solvent, aligning with the principles of green analytical chemistry. semanticscholar.org

Spectroscopic Characterization for Structural Elucidation and Confirmation

Spectroscopic methods provide detailed information about the molecular structure of this compound, serving as the definitive tools for its identification.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent molecule and its fragments, allowing for the determination of its elemental composition. For this compound (C₉H₁₁Cl₂N), the monoisotopic mass is 203.02686 Da. HRMS can easily distinguish this from compounds with the same nominal mass but different elemental formulas.

A key feature in the mass spectrum of this compound is the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (M) at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1. youtube.com

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides information about the compound's structure. Under collision-induced dissociation, this compound is expected to fragment in predictable ways. Key fragmentation pathways would include:

Loss of an ethyl radical: Cleavage of the C-C bond in the propyl chain (beta-cleavage) would result in the loss of a C₂H₅• group (29 Da) and the formation of a stable resonance-stabilized ion.

Alpha-cleavage: Fission of the bond between the nitrogen and the first carbon of the propyl group can also occur.

Loss of the entire propyl group: Cleavage of the C-N bond can lead to a fragment corresponding to the 3,4-dichloroaniline (B118046) radical cation.

The table below shows the predicted m/z values for the molecular ion and key fragments of this compound.

| Ion/Fragment | Formula | Predicted Monoisotopic m/z | Description |

| [M]⁺ | [C₉H₁₁³⁵Cl₂N]⁺ | 203.027 | Molecular Ion |

| [M+2]⁺ | [C₉H₁₁³⁵Cl³⁷ClN]⁺ | 205.024 | Molecular Ion + one ³⁷Cl |

| [M+4]⁺ | [C₉H₁₁³⁷Cl₂N]⁺ | 207.021 | Molecular Ion + two ³⁷Cl |

| [M - C₂H₅]⁺ | [C₇H₆³⁵Cl₂N]⁺ | 174.995 | Loss of an ethyl radical |

| [C₆H₄Cl₂N]⁺ | [C₆H₄³⁵Cl₂N]⁺ | 160.979 | Fragment corresponding to 3,4-dichloroaniline |

NMR spectroscopy is the most powerful tool for the complete structural assignment of this compound in solution.

¹H NMR: The proton NMR spectrum will show distinct signals for both the propyl chain and the aromatic ring.

Propyl Group: The three protons of the terminal methyl (CH₃) group will appear as a triplet. The two protons of the adjacent methylene (B1212753) (CH₂) group will appear as a multiplet (likely a sextet). The two protons of the methylene group attached to the nitrogen (N-CH₂) will appear as a triplet, shifted further downfield due to the electron-withdrawing effect of the nitrogen atom.

Aromatic Region: The 3,4-disubstitution pattern on the aniline (B41778) ring results in three unique aromatic protons. One proton will appear as a doublet, another as a doublet of doublets, and the third as a doublet, consistent with the splitting patterns observed for 3,4-dichloroaniline. chemicalbook.com

¹³C NMR: The carbon NMR spectrum will show nine distinct signals, corresponding to each unique carbon atom in the molecule.

Propyl Carbons: Three signals will be present in the aliphatic region (typically 10-50 ppm).

Aromatic Carbons: Six signals will appear in the aromatic region (typically 110-150 ppm). The carbons directly bonded to the chlorine atoms and the nitrogen atom will have their chemical shifts significantly influenced by these substituents. Data from related compounds like 3,4-dichloroaniline and N-propylaniline can be used to predict the approximate chemical shifts. rsc.orgspectrabase.com

The following tables provide predicted chemical shift ranges for this compound.

Predicted ¹H NMR Chemical Shifts

| Protons | Multiplicity | Predicted δ (ppm) |

|---|---|---|

| -CH₂-CH₂-CH₃ | Triplet (t) | 0.9 - 1.1 |

| -CH₂-CH₂ -CH₃ | Sextet (sxt) | 1.6 - 1.8 |

| N-CH₂ -CH₂-CH₃ | Triplet (t) | 3.0 - 3.2 |

| Aromatic H | Doublet (d) | ~6.5 - 6.6 |

| Aromatic H | Doublet of Doublets (dd) | ~6.7 - 6.8 |

| Aromatic H | Doublet (d) | ~7.1 - 7.2 |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) |

|---|---|

| -CH₂-CH₂-C H₃ | 11 - 12 |

| -CH₂-C H₂-CH₃ | 22 - 23 |

| N-C H₂-CH₂-CH₃ | 45 - 46 |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its functional groups. The spectrum for this compound would display characteristic absorption bands.

N-H Stretch: A moderate to sharp band around 3400 cm⁻¹ corresponding to the stretching of the secondary amine N-H bond.

C-H Stretches: Aromatic C-H stretching bands appear above 3000 cm⁻¹, while aliphatic C-H stretching bands from the propyl group appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Ring Stretches: Aromatic ring C=C stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration for aromatic amines is found in the 1250-1350 cm⁻¹ range.

C-Cl Stretches: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, are characteristic of C-Cl bonds.

The IR spectrum of the parent 3,4-dichloroaniline shows these characteristic aromatic and C-Cl bands, which would also be present in its N-propylated derivative. chemicalbook.com

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. While this technique requires a suitable single crystal, it provides unequivocal data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Although a crystal structure for this compound is not publicly available, analysis of other substituted anilines provides insight into the expected structural features. researchgate.net Such an analysis would confirm the planarity of the benzene (B151609) ring, the specific bond lengths of the C-Cl, C-N, and C-C bonds, and the conformation of the N-propyl group relative to the aromatic ring. This definitive structural information is invaluable for computational modeling and understanding structure-activity relationships.

Quantitative Analysis and Residue Monitoring in Complex Matrices

The development and validation of robust analytical methods are crucial for monitoring the presence and concentration of chemical compounds in various environmental and biological samples. Such methods typically involve sophisticated instrumentation and meticulous procedures to ensure accuracy, sensitivity, and reproducibility. The process generally includes sample extraction, cleanup, and instrumental analysis, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

For a comprehensive understanding of a compound's environmental fate and potential exposure risks, residue monitoring programs are established. These programs rely on validated quantitative methods to detect and measure trace levels of the compound in complex matrices such as soil, water, and biological tissues. Key parameters for these methods include the limit of detection (LOD), the limit of quantification (LOQ), and recovery rates, which collectively determine the method's performance and reliability.

Despite the importance of such data, specific research detailing these parameters for this compound is not presently available. Consequently, the creation of detailed data tables and a thorough discussion of research findings on its residue monitoring is not possible at this time. Further research is needed to develop and validate analytical methods specifically for this compound to enable its effective monitoring in various matrices.

Computational Chemistry and Molecular Modeling of 3,4 Dichloro N Propylaniline

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic structure and related properties of molecules like 3,4-dichloro-N-propylaniline. These calculations can elucidate the molecule's stability, reactivity, and the distribution of electrons.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.commdpi.com For this compound, DFT can be employed to perform a conformational analysis to identify the most stable three-dimensional arrangement of its atoms. This process involves calculating the potential energy of different spatial orientations (conformers) of the propyl group relative to the dichlorinated aniline (B41778) ring. The conformer with the lowest energy is considered the most stable and is likely the most abundant form of the molecule under normal conditions.

While specific DFT studies on this compound are not readily found, research on similar substituted anilines demonstrates that DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, can accurately predict molecular geometries. umn.edu For this compound, such an analysis would reveal the bond lengths, bond angles, and dihedral angles that define its lowest-energy state, which is crucial for understanding its interactions with other molecules.

Illustrative Conformational Energy Data for this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-N-C) | Stability |

|---|---|---|---|

| Anti-periplanar | 0.00 | ~180° | Most Stable |

| Gauche | 1.25 | ~60° | Less Stable |

| Syn-periplanar | 5.50 | ~0° | Least Stable |

Note: The data in this table is hypothetical and serves as an example of results that would be obtained from a DFT conformational analysis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that help in understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and reactivity. ajchem-a.comnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. ajchem-a.comnih.gov

For this compound, DFT calculations could determine the energies of the HOMO and LUMO. This information would be vital for predicting its behavior in chemical reactions, particularly those involving electron transfer.

Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.50 |

| LUMO Energy (ELUMO) | -1.20 |

| Energy Gap (ΔE) | 5.30 |

Note: This table presents hypothetical values to illustrate the typical output of a DFT calculation for frontier molecular orbitals.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated from the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. dergipark.org.tr

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. researchgate.net Although specific calculated values for this compound are not available, DFT methods are routinely used to compute these parameters for a wide range of organic compounds. dergipark.org.trscielo.org.mx

Example Global Reactivity Descriptors for this compound

| Descriptor | Calculated Value (Hypothetical) |

|---|---|

| Chemical Hardness (η) | 2.65 eV |

| Chemical Softness (S) | 0.38 eV-1 |

| Electronegativity (χ) | 3.85 eV |

| Electrophilicity Index (ω) | 2.79 eV |

Note: The values presented are for illustrative purposes to show how global reactivity descriptors would be reported.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.netnih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment (such as a box of water molecules) and calculating the forces between the atoms to model their motion. nih.gov This technique allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt and the transitions between them. Such simulations can provide insights into the flexibility of the propyl chain and its interaction with the solvent, which can influence the molecule's physical properties and biological interactions. While specific MD studies on this compound are not documented in the available literature, this method is a standard approach for understanding the dynamic behavior of organic molecules. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or environmental fate. nih.govnih.gov For environmental fate prediction, QSAR models can estimate properties such as biodegradability, soil sorption, and bioconcentration based on calculated molecular descriptors. researchgate.net These descriptors can include physicochemical properties like hydrophobicity (logP), molecular weight, and electronic properties derived from quantum chemical calculations.

In the context of this compound, a QSAR model could be used to predict its persistence in the environment and its potential to accumulate in organisms. researchgate.net While specific QSAR models developed for this particular compound are not reported, general models for anilines and chlorinated aromatic compounds exist and could potentially be applied to estimate its environmental behavior. nih.gov The development of a specific QSAR model would typically involve a dataset of structurally similar compounds with known environmental fate data.

Correlation of Molecular Descriptors with Environmental Mobility Parameters

The environmental mobility of a chemical, which includes its movement through soil, water, and air, and its tendency to accumulate in organisms, can be predicted using Quantitative Structure-Activity Relationship (QSAR) models. These models correlate a compound's physicochemical properties, known as molecular descriptors, with its environmental behavior. For this compound, key mobility parameters include the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the bioconcentration factor (BCF).

Molecular Descriptors and Soil Sorption (Koc)

The soil sorption coefficient (Koc) indicates a chemical's tendency to adsorb to soil and sediment organic matter. A high Koc value suggests low mobility, meaning the compound is likely to remain in the soil, while a low Koc value indicates higher mobility and potential for leaching into groundwater. QSAR models for substituted anilines and other polar organic chemicals have shown that Koc is strongly influenced by descriptors such as the octanol-water partition coefficient (log Kow), molecular connectivity indices, and various quantum chemical parameters. who.intnih.gov

For polar compounds like anilines, models based solely on hydrophobicity (log Kow) can be insufficient. More complex models incorporating electronic and steric properties often provide better predictions. jetjournal.usfrontiersin.orgdocumentsdelivered.com The presence of the N-propyl group and two chlorine atoms on the aniline ring of this compound will significantly influence these descriptors. The propyl group increases the molecule's size and hydrophobicity, while the chlorine atoms contribute to its polarity and electronic properties.

| Molecular Descriptor | Description | Predicted Influence on this compound Mobility |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of a compound. | The N-propyl group increases hydrophobicity, leading to a higher log Kow and stronger sorption to soil (higher Koc), thus reducing mobility. |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Higher molecular weight is often correlated with increased sorption and reduced mobility. |

| Polarizability | The ability of the electron cloud of a molecule to be distorted by an electric field. | Increased polarizability can enhance van der Waals interactions with soil organic matter, increasing sorption. |

| Dipole Moment | A measure of the polarity of a molecule. | The polar amino group and chlorine atoms create a significant dipole moment, which can influence interactions with polar surfaces in the soil matrix. |

Bioconcentration Factor (BCF)

The BCF is a measure of a chemical's potential to accumulate in aquatic organisms from the surrounding water. Similar to Koc, BCF is often predicted using QSAR models based on log Kow. For this compound, the increased hydrophobicity due to the N-propyl group would suggest a higher potential for bioconcentration compared to its parent compound, 3,4-dichloroaniline (B118046). However, metabolic processes within the organism can significantly affect the actual BCF, a factor that simple log Kow-based models may not fully capture.

Prediction of Environmental Persistence and Biodegradation Susceptibility

The environmental persistence of this compound is determined by its resistance to degradation processes, with microbial biodegradation often being the most significant pathway for organic pollutants. Computational models can help predict a compound's half-life and its likely degradation products.

This compound is structurally related to the herbicide propanil (B472794), which degrades in the environment to form 3,4-dichloroaniline (3,4-DCA). who.intresearchgate.netresearchgate.net This metabolite, 3,4-DCA, is known to be more persistent than propanil itself and can be a significant environmental concern. researchgate.netnih.gov The biodegradation of 3,4-DCA has been studied, and it is known to be degradable by various soil microorganisms, although its persistence can be enhanced by strong binding to soil particles. researchgate.netnih.gov

The primary aerobic biodegradation pathway for anilines typically involves enzymatic hydroxylation of the aromatic ring to form catechol derivatives, followed by ring cleavage. nih.govresearchgate.net For this compound, several potential metabolic pathways can be predicted:

N-dealkylation: The N-propyl group could be cleaved to form 3,4-dichloroaniline. This is a common metabolic reaction for N-alkylated anilines.

Ring Hydroxylation: Direct enzymatic attack on the aromatic ring could lead to the formation of chlorinated aminophenols.

Oxidation of the Propyl Chain: The terminal carbon of the propyl group could be oxidized to form a carboxylic acid, followed by further degradation.

| Pathway/Factor | Description | Predicted Outcome for this compound |

|---|---|---|

| N-Dealkylation | Cleavage of the N-C bond of the propyl group. | Formation of 3,4-dichloroaniline, a known persistent metabolite. who.intresearchgate.net |

| Aromatic Ring Hydroxylation | Introduction of hydroxyl (-OH) groups onto the benzene (B151609) ring, leading to ring cleavage. | A major pathway for aniline degradation, likely leading to mineralization (breakdown to CO2 and H2O). nih.gov |

| Alkyl Chain Oxidation | Oxidation of the N-propyl side chain. | Provides an alternative degradation route, potentially influencing the overall degradation rate. |

| Persistence | The compound's half-life in the environment. | Predicted to be moderately persistent, with its fate linked to the persistence of its potential metabolite, 3,4-dichloroaniline. researchgate.net |

Spectroscopic Property Prediction and Validation through Theoretical Calculations

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netnih.govnih.gov These theoretical calculations provide a powerful means to confirm the structure of a synthesized compound and to interpret experimental spectra.

Theoretical NMR Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. core.ac.ukwisc.edu The process involves optimizing the molecular geometry of this compound at a chosen level of theory (e.g., using a functional like B3LYP and a basis set like 6-311++G(d,p)) and then performing a GIAO (Gauge-Including Atomic Orbital) calculation to determine the magnetic shielding tensors for each nucleus. researchgate.netmdpi.comnih.gov The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

For this compound, DFT calculations would predict distinct signals for the three aromatic protons, the two methylene (B1212753) groups, and the terminal methyl group of the N-propyl chain. The accuracy of these predictions is generally high, with calculated shifts often falling within a few tenths of a ppm for ¹H and a few ppm for ¹³C of the experimental values, allowing for confident assignment of the experimental spectrum. nih.govrsc.org

Theoretical IR Spectroscopy

DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. nih.govbiorxiv.orgdiva-portal.org After geometry optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies and their corresponding IR intensities. The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other model limitations, so they are typically scaled by an empirical factor to improve agreement with experiment.

For this compound, key predicted vibrational modes would include:

N-H stretching and bending vibrations.

Aromatic C-H and C=C stretching vibrations.

Aliphatic C-H stretching and bending from the propyl group.

C-N and C-Cl stretching vibrations.

Validation of these theoretical predictions is achieved by comparing the calculated spectra with experimentally obtained spectra. A good correlation between the predicted and measured peak positions and relative intensities provides strong evidence for the correctness of the molecular structure and the vibrational assignments.

| Spectroscopy Type | Computational Method | Typical Level of Theory (Functional/Basis Set) | Information Obtained | Validation |

|---|---|---|---|---|

| NMR (¹H, ¹³C) | DFT with GIAO (Gauge-Including Atomic Orbital) | B3LYP / 6-311++G(d,p) | Chemical shifts (δ) for each nucleus. | Comparison with experimental NMR spectra. nih.gov |

| IR (Infrared) | DFT Frequency Calculation | B3LYP / 6-311++G(d,p) | Vibrational frequencies (cm⁻¹) and IR intensities. | Comparison with experimental FT-IR spectra after scaling. |

Q & A

Q. What are the optimal synthetic routes for 3,4-dichloro-N-propylaniline, and how can purity be validated?

Methodological Answer: The synthesis typically involves nucleophilic substitution or alkylation of 3,4-dichloroaniline with propyl halides. For example, reacting 3,4-dichloroaniline with 1-bromopropane in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent (e.g., DMF) . Post-synthesis, purity is validated via:

- ¹H/¹³C NMR : To confirm substitution patterns and propyl group integration.

- LC-HRMS : For molecular weight confirmation and detection of side products (e.g., incomplete alkylation) .

- Melting Point Analysis : To compare with literature values (if available).

Q. Which analytical techniques are recommended for quantifying this compound in complex mixtures?

Methodological Answer: For quantification in environmental or biological matrices:

- HPLC-UV/DAD : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) for separation. Calibrate with spiked standards .

- GC-MS : Derivatize the compound (e.g., silylation) to enhance volatility. Monitor characteristic fragments (e.g., m/z 175 [C₆H₃Cl₂⁺]) .

- Internal Standards : Use deuterated analogs (e.g., d₃-propyl derivatives) to correct for matrix effects .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) for this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from impurities or tautomerism. Troubleshooting steps include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Distinguish isobaric interferences (e.g., Cl vs. CH₃CH₂ isotopes) .

- X-ray Crystallography : Resolve structural ambiguities by determining the crystal lattice (e.g., for stable derivatives) .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .

Q. What experimental designs are suitable for studying the environmental degradation pathways of this compound?

Methodological Answer:

- Photolysis Studies : Exclude solutions to UV light (254–365 nm) and monitor degradation via LC-HRMS. Identify intermediates (e.g., dechlorinated products) .

- Microbial Degradation Assays : Use soil microcosms spiked with the compound. Track metabolite formation (e.g., 3,4-dichloroaniline) via isotopic labeling (¹³C-propyl groups) .

- QSAR Modeling : Predict persistence using software like EPI Suite, parameterizing logP and Hammett constants .

Q. How can computational methods predict the reactivity of this compound in biological systems?

Methodological Answer:

- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. Prioritize binding poses with the lowest ΔG .

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites (e.g., para to Cl substituents) .

- Metabolite Prediction : Use software like Meteor Nexus to simulate phase I/II metabolism (e.g., hydroxylation at the propyl chain) .

Q. What strategies mitigate interference from structurally similar analytes (e.g., 3,4-dichloroaniline) in bioactivity assays?

Methodological Answer:

- Chromatographic Separation : Optimize HPLC conditions (e.g., phenyl-hexyl columns) to resolve co-eluting compounds .

- Selective Derivatization : React primary amines (e.g., 3,4-dichloroaniline) with dansyl chloride, leaving tertiary amines (e.g., N-propyl derivatives) unmodified .

- Immunoassay Cross-Reactivity Testing : Validate antibody specificity using ELISA with structural analogs (e.g., 3,5-dichloro isomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.